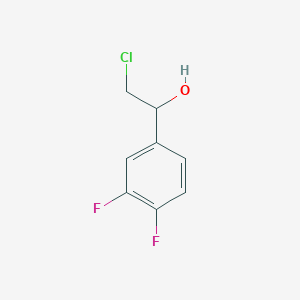

2-Chloro-1-(3,4-difluorophenyl)ethanol

Description

BenchChem offers high-quality 2-Chloro-1-(3,4-difluorophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(3,4-difluorophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(3,4-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOLLNVCYSUXCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CCl)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601259298 | |

| Record name | α-(Chloromethyl)-3,4-difluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601259298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51336-97-1 | |

| Record name | α-(Chloromethyl)-3,4-difluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51336-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Chloromethyl)-3,4-difluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601259298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-Chloro-1-(3,4-difluorophenyl)ethanol

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(3,4-difluorophenyl)ethanol

Introduction: A Key Chiral Building Block in Modern Pharmaceuticals

2-Chloro-1-(3,4-difluorophenyl)ethanol is a specialized chemical intermediate whose significance is intrinsically linked to the synthesis of advanced active pharmaceutical ingredients (APIs). Most notably, its chiral (specifically, the (S)-enantiomer) form serves as a critical synthon in the manufacturing of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[1][2][3] The presence of a stereocenter, a halogenated phenyl ring, and a reactive chloroethyl side chain makes this molecule a versatile precursor, yet also imparts a unique set of physicochemical properties that are critical to understand for process optimization, formulation development, and analytical characterization.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the known . Where precise experimental data is not publicly available, we will provide theoretically grounded estimations and detail authoritative protocols for their experimental determination, reflecting a field-proven approach to chemical characterization.

Chemical Identity and Structural Features

The molecule's structure dictates its reactivity and physical behavior. The difluorinated benzene ring creates a highly electron-poor aromatic system, while the hydroxyl and chloro groups provide key reactive sites for subsequent synthetic transformations.

-

IUPAC Name: 2-Chloro-1-(3,4-difluorophenyl)ethanol

-

CAS Numbers:

-

Canonical SMILES: C1=CC(=C(C=C1C(CCl)O)F)F

Core Physicochemical Properties

The physical and chemical parameters of a compound are foundational to its handling, reaction kinetics, and purification. The data for 2-Chloro-1-(3,4-difluorophenyl)ethanol is summarized below. It is crucial to note the variance in reported physical state, which may be attributable to the analysis of different enantiomeric purities or residual solvents from synthesis.

| Property | Value / Description | Source / Rationale |

| Appearance | Yellow Solid; Light yellow oily liquid; Clear, almost colorless, viscous liquid. | [4][6][9] |

| Boiling Point | 256.3 °C (at 760 mmHg) | [4][10] |

| Density | 1.37 - 1.4 g/cm³ | [4][10] |

| Melting Point | Not definitively reported. The varied descriptions suggest a low melting point near ambient temperature. | [10][11] |

| LogP (Octanol/Water) | 2.22 (Predicted) | [12] |

| pKa (Acidity) | Estimated ~14-15. The pKa of the hydroxyl proton is expected to be lower (more acidic) than simple aliphatic alcohols (e.g., ethanol, pKa ~16) due to the strong inductive electron-withdrawing effects of the adjacent chlorine atom and the difluorophenyl ring. | Based on chemical principles[13] |

| Solubility | Soluble in organic solvents such as ethyl acetate, dichloromethane, and toluene.[9][14] Expected to have low solubility in water based on its predicted LogP value. | Inferred from synthesis protocols[9][14] |

Anticipated Spectroscopic Profile

While specific spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. This theoretical analysis is vital for quality control and reaction monitoring.

¹H NMR Spectroscopy

In a deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show four distinct regions:

-

Aromatic Protons (δ 7.0-7.4 ppm): The three protons on the difluorophenyl ring will appear as complex multiplets due to proton-proton and proton-fluorine coupling.

-

Methine Proton (-CH(OH)-) (δ ~5.0 ppm): This proton, attached to the carbon bearing the hydroxyl group, will likely appear as a triplet, split by the two adjacent methylene protons.

-

Methylene Protons (-CH₂Cl) (δ ~3.7-3.9 ppm): These two protons adjacent to the chlorine atom will appear as a doublet, split by the single methine proton.

-

Hydroxyl Proton (-OH) (δ variable): This proton will appear as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent. In an anhydrous sample, it may show coupling to the methine proton.[15]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display six unique signals for the aromatic carbons (two of which are directly bonded to fluorine, showing large C-F coupling constants) and two signals for the aliphatic carbons.

-

Aromatic Carbons (δ 115-150 ppm): Complex signals due to C-F coupling.

-

Methine Carbon (-CH(OH)-) (δ ~70-75 ppm): The carbon attached to the oxygen.

-

Methylene Carbon (-CH₂Cl) (δ ~45-50 ppm): The carbon attached to the chlorine.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

O-H Stretch (3200-3600 cm⁻¹): A strong, broad band characteristic of the alcohol hydroxyl group.

-

C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Sharp, medium-intensity bands.

-

C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Medium-intensity bands.

-

C=C Stretch (Aromatic) (~1500-1600 cm⁻¹): Multiple sharp bands.

-

C-F Stretch (1100-1300 cm⁻¹): Strong, characteristic bands for the aryl-fluoride bonds.

-

C-O Stretch (1000-1200 cm⁻¹): A strong band for the secondary alcohol.

-

C-Cl Stretch (600-800 cm⁻¹): A medium to strong band.

Experimental Protocol: Determination of Aqueous Solubility via the Shake-Flask Method

The aqueous solubility of a drug intermediate is a critical parameter influencing its environmental fate, bioavailability in case of exposure, and purification processes involving aqueous washes. The OECD Guideline 105 "Water Solubility" shake-flask method is the gold standard for this determination.

Causality Behind Experimental Choices:

-

Method: The shake-flask method is chosen because it is a globally recognized standard that directly measures the saturation point of a compound in water at equilibrium, providing highly reliable data.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) in a water bath or incubator is essential for reproducibility.

-

Equilibrium Attainment: The protocol requires preliminary testing to determine the time needed to reach equilibrium. Shaking for extended periods (e.g., 24-48 hours) ensures that the dissolution process is complete and the measured concentration represents the true solubility limit.

-

Phase Separation: Centrifugation is a critical step to separate undissolved solid from the saturated aqueous solution without affecting the equilibrium. This prevents artificially high readings from suspended microparticles.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is selected for its high sensitivity, specificity, and accuracy in quantifying aromatic compounds like this one. A validated calibration curve is essential for trustworthy results.

Step-by-Step Methodology:

-

Preparation: Prepare a stock solution of 2-Chloro-1-(3,4-difluorophenyl)ethanol in a suitable organic solvent (e.g., acetonitrile) for HPLC calibration. Create a series of calibration standards by diluting the stock.

-

Sample Preparation: Add an excess amount of the compound to several flasks containing a known volume of deionized water. "Excess" ensures that a saturated solution is formed with visible undissolved solid remaining.

-

Equilibration: Seal the flasks and place them in a mechanical shaker or on a stir plate within a temperature-controlled environment (e.g., 25 ± 1 °C). Agitate the flasks for a predetermined time (e.g., 24 hours).

-

Phase Separation: After agitation, allow the flasks to stand in the temperature-controlled environment to let larger particles settle. Then, transfer the contents to centrifuge tubes and centrifuge at high speed until a clear supernatant is obtained.

-

Sampling: Carefully extract a known volume of the clear aqueous supernatant. Be cautious not to disturb the solid pellet.

-

Quantification: Dilute the aqueous sample if necessary and analyze it using a validated HPLC-UV method against the prepared calibration curve.

-

Calculation: Determine the concentration of the compound in the aqueous sample from the calibration curve. The result, typically expressed in mg/L or µg/mL, is the water solubility at the specified temperature. Run at least three replicate experiments to ensure precision.

Workflow Diagram: Shake-Flask Solubility Determination

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Safety and Handling

As a halogenated organic compound used in API synthesis, 2-Chloro-1-(3,4-difluorophenyl)ethanol requires careful handling. The following information is synthesized from available Safety Data Sheets (SDS).[12][16]

-

Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation.[12][16]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:

-

Handling Precautions: Avoid direct contact with the substance. Prevent inhalation of dust, fumes, or vapors. After handling, wash hands and any exposed skin thoroughly.[16][17]

-

Storage: Store in a cool, well-ventilated area in a tightly closed container. Some suppliers recommend storing under an inert atmosphere (e.g., Argon) to prevent degradation.[16]

-

Fire Safety: In case of fire, use carbon dioxide, dry chemical powder, or foam as extinguishing media. Combustion may produce toxic fumes, including carbon oxides, hydrogen chloride (HCl), and hydrogen fluoride (HF).[16]

Conclusion: A Profile for the Process Scientist

2-Chloro-1-(3,4-difluorophenyl)ethanol is more than a mere intermediate; it is an enabling molecule for the synthesis of life-saving medicines. Its physicochemical properties—from its boiling point and density, which inform distillation and purification conditions, to its solubility, which dictates solvent choice and extraction efficiency—are paramount to developing a robust, scalable, and safe manufacturing process. While some experimental data remains to be published, the established principles of physical organic chemistry and standardized analytical protocols provide a solid framework for any scientist or researcher to fully characterize this vital compound.

References

- Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815.

- Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815.

- (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol CAS 1006376-60-8. Home Sunshine Pharma.

- Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol.

- 2-Chloro-1-(3,4-difluorophenyl)ethanol | CAS No: 51336-97-1. Aquigen Bio Sciences.

- 2-chloro-1-(3,4-difluorophenyl)

- (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol synthesis. Chemicalbook.

- CAS 1006376-60-8 (1S)-2-Chloro-1-(3,4-difluorophenyl)ethanol.

- (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. CymitQuimica.

- 2-Chloro-1-(3,4-difluorophenyl)ethanol. MySkinRecipes.

- (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol. ChemicalBook.

- Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol.

- 2-chloro-1-(3,4-difluorophenyl)ethanol. ChemicalBook.

- Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol.

- (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. Fluorochem.

- (1S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. Chemsrc.com.

- NMR spectra of 2-Chloroethanol. YouTube.

- Equilibrium pKa Table (DMSO Solvent and Reference).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol CAS 1006376-60-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol synthesis - chemicalbook [chemicalbook.com]

- 6. (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | CymitQuimica [cymitquimica.com]

- 7. 2-chloro-1-(3,4-difluorophenyl)ethanol CAS#: 51336-97-1 [m.chemicalbook.com]

- 8. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. (1S)-2-Chloro-1-(3,4-difluorophenyl)ethanol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 11. 2-Chloro-1-(3,4-difluorophenyl)ethanol [myskinrecipes.com]

- 12. fluorochem.co.uk [fluorochem.co.uk]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. CN107641072B - Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol - Google Patents [patents.google.com]

- 15. youtube.com [youtube.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. 2-Chloro-1-(3,4-difluorophenyl)ethanol | CAS No: 51336-97-1 [aquigenbio.com]

A Senior Application Scientist's Technical Guide to 2-Chloro-1-(3,4-difluorophenyl)ethanol (CAS 51336-97-1)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Critical Building Block in Modern Pharmaceutical Synthesis

2-Chloro-1-(3,4-difluorophenyl)ethanol is a sophisticated halogenated alcohol that has garnered significant attention in medicinal chemistry and process development. Its structural features—a chiral center, a reactive chloromethyl group, and a difluorinated phenyl ring—make it an exceptionally valuable intermediate. The strategic incorporation of fluorine atoms is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[1][2][3]

This compound is most notably recognized as a pivotal chiral intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[4][5][][7][8][9] The precise stereochemistry of the alcohol is critical for the efficacy of the final API, placing a strong emphasis on stereoselective synthesis methods. This guide provides an in-depth exploration of the synthesis, characterization, application, and safe handling of this key intermediate, grounded in established scientific principles and field-proven insights.

Physicochemical and Structural Properties

A foundational understanding of a compound's properties is paramount for its effective use in synthesis and development. The key characteristics of 2-Chloro-1-(3,4-difluorophenyl)ethanol are summarized below. It is important to note that while the CAS number 51336-97-1 refers to the racemate, the enantiomerically pure forms, particularly the (S)-enantiomer (CAS: 1006376-60-8), are of greater industrial relevance.[5][10][11]

| Property | Value | Source(s) |

| CAS Number | 51336-97-1 (Racemate) | [12][13] |

| 1006376-60-8 ((S)-enantiomer) | [5][10][14] | |

| Molecular Formula | C₈H₇ClF₂O | [10][11][12][14] |

| Molecular Weight | 192.59 g/mol | [10][11][12][14] |

| Appearance | Clear, almost colorless to yellow, viscous or oily liquid | [10][15] |

| Purity | Typically >98% for commercial grades | [5][10] |

Synthesis Strategies: The Pursuit of Chirality

The primary synthetic challenge is the stereoselective reduction of the prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone (CAS: 51336-95-9)[16], to the desired chiral alcohol. Both chemical and biocatalytic approaches have been refined to achieve high enantiomeric excess (ee) and yield.

Caption: General synthesis pathway via asymmetric reduction.

Chemical Asymmetric Reduction

Chemical methods rely on chiral catalysts or reagents to direct the reduction of the ketone, favoring the formation of one enantiomer over the other.

Causality of Method Choice: The Corey-Bakshi-Shibata (CBS) reduction is a widely trusted method for the asymmetric reduction of ketones. It utilizes a chiral oxazaborolidine catalyst that complexes with a stoichiometric reducing agent (e.g., borane). The catalyst creates a sterically defined pocket that forces the ketone to bind in a specific orientation, leading the hydride to attack from a predetermined face. This geometric constraint is the direct cause of the high enantioselectivity observed.

Protocol: Asymmetric Reduction via (S)-Diphenylprolinol Catalyst

This protocol is adapted from methodologies described in patent literature, demonstrating a robust chemical synthesis route.[15]

-

Catalyst Preparation: In a nitrogen-purged reactor, add (S)-diphenylprolinol and an equivalent of trimethoxyborane to toluene. Heat the mixture to ~40°C for 90 minutes to form the chiral catalyst complex.

-

Reducing Agent Addition: Maintaining the temperature between 35-45°C, slowly add borane dimethyl sulfide complex over 15 minutes. Stir for an additional 60 minutes.

-

Substrate Addition: Prepare a solution of 2-chloro-1-(3,4-difluorophenyl)ethanone in toluene. Add this solution to the reactor over 120 minutes, ensuring the temperature remains between 35-45°C.

-

Reaction Monitoring: Stir the mixture at 40°C for 60 minutes post-addition. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Cool the reactor to 10°C and carefully add methanol over 20 minutes to quench the excess borane. Control gas evolution and ensure the temperature does not exceed 35°C.

-

Workup and Purification: After stirring, perform an aqueous wash. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product with high optical purity (e.g., >98% ee).[15]

Biocatalytic Reduction: A Green Chemistry Approach

Biocatalysis has emerged as a powerful, environmentally friendly alternative to traditional chemical synthesis.[17] It employs enzymes, such as ketoreductases (KREDs), which exhibit exquisite stereoselectivity under mild reaction conditions (ambient temperature and pressure, neutral pH).[9][18]

Causality of Method Choice: Whole-cell biocatalysis is often preferred over using isolated enzymes for industrial applications. The cell's native environment protects the enzyme, and the cell's own machinery can regenerate necessary cofactors (like NADH or NADPH), eliminating the need to add expensive cofactors to the reaction medium. This self-sustaining system is the reason for the high efficiency and cost-effectiveness of this approach, enabling complete conversion at very high substrate concentrations.[4][19]

Caption: Workflow for whole-cell biocatalytic reduction.

Protocol: Whole-Cell Bioreduction using Recombinant E. coli

This protocol is based on a highly efficient process developed for the synthesis of (R)-2-chloro-1-(3,4-difluorophenyl)ethanol.[4][19]

-

Biocatalyst Preparation: Cultivate recombinant E. coli cells co-expressing a suitable ketoreductase (e.g., PpKR8) and a cofactor regenerating enzyme like glucose dehydrogenase (GDH). Harvest the cells via centrifugation.

-

Reaction Setup: In a temperature-controlled bioreactor (e.g., 100 mL flask), prepare a reaction buffer (e.g., phosphate buffer). Add the harvested whole cells and glucose (as the co-substrate for NAD⁺ regeneration).

-

Substrate Addition: Pre-incubate the mixture at 35°C with stirring (e.g., 400 rpm). Add the substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, to the desired concentration (up to 300 g/L has been demonstrated).[4]

-

pH Control: Maintain the pH of the reaction at a stable level (e.g., 6.0) using an automated system that adds a base like 2.0 M Na₂CO₃ as needed. The reduction process often generates acidic byproducts, making pH control critical for enzyme stability and activity.

-

Reaction Monitoring: Track the conversion of the ketone to the alcohol using GC or HPLC.

-

Extraction and Isolation: Once the reaction is complete, add an equal volume of an organic solvent like ethyl acetate to extract the product. Separate the organic phase.

-

Purification: Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product as a light-yellow oily liquid, typically with >99.9% ee and high yield.[4]

Analytical Characterization

Rigorous analytical validation is required to confirm the identity, purity, and stereochemistry of the synthesized material.

Chromatographic Techniques

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the workhorse methods for this analysis.

-

Purity and Conversion Analysis (GC/HPLC): A standard GC or reverse-phase HPLC method can be used to determine the conversion ratio by measuring the relative peak areas of the starting ketone and the product alcohol.[4]

-

Enantiomeric Excess (ee) Analysis (Chiral GC/HPLC): This is the most critical analysis. A chiral stationary phase is required to separate the (R) and (S) enantiomers. The choice of a chiral column (e.g., Chiralpak IC) and mobile phase (e.g., n-hexane/isopropanol) is crucial for achieving baseline separation of the two enantiomers, allowing for precise calculation of the ee.[15]

Protocol: Chiral HPLC Analysis

-

Column: Chiralpak IC (4.6 mm × 250 mm).[15]

-

Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 99:1 v/v).[15]

-

Flow Rate: 1.0 mL/min.[15]

-

Column Temperature: 35°C.[15]

-

Detection: UV at 250 nm.[15]

-

Sample Preparation: Dissolve a small amount of the product in the mobile phase.

-

Analysis: Inject the sample and integrate the peak areas for the (R) and (S) enantiomers to calculate the enantiomeric excess.

Spectroscopic Techniques

Spectroscopy provides unequivocal structural confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for an alcohol: a broad O-H stretching band around 3300-3600 cm⁻¹ and a C-O stretching band around 1050 cm⁻¹.[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show distinct signals for the aromatic protons (in the 7.0-7.5 ppm region), a multiplet for the carbinol proton (-CHOH) around 4.5-5.0 ppm, and a doublet for the diastereotopic protons of the chloromethyl group (-CH₂Cl) around 3.6-3.9 ppm. The O-H proton will appear as a broad singlet.

-

¹³C NMR: The carbon attached to the hydroxyl group will appear deshielded in the 70-80 ppm range.[20] Signals for the aromatic carbons and the chloromethyl carbon (~45-55 ppm) will also be present.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight (M⁺ at m/z 192 for ³⁵Cl isotope). The fragmentation pattern can provide further structural information.

Application in Drug Development: The Synthesis of Ticagrelor

The primary industrial application of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol is as a precursor for a key cyclopropyl intermediate in the synthesis of Ticagrelor. The defined stereochemistry of the alcohol is transferred to the cyclopropane ring, a transformation that is essential for the drug's biological activity.

Caption: Role as a key starting material for Ticagrelor.

The difluorophenyl moiety, introduced via this building block, is critical. The fluorine atoms can block metabolic oxidation at those positions and modulate the electronics of the aromatic ring, which can improve the molecule's binding affinity to its target, the P2Y12 receptor.[1][3]

Safety, Handling, and Storage

Proper handling of 2-Chloro-1-(3,4-difluorophenyl)ethanol is essential due to its potential hazards.

Hazard Identification:

-

Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation.[21]

-

Pictograms: GHS05 (Corrosion), GHS07 (Exclamation mark).[21]

| Parameter | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles, face shield). | [21] |

| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid direct contact with the substance. | [21] |

| Storage | Store in a cool, well-ventilated area in the original, tightly closed container. For long-term stability, store under an inert atmosphere such as Argon. | [21] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention. | [12] |

| First Aid (Skin) | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention. | [12][22] |

| First Aid (Ingestion/Inhalation) | Move to fresh air. If ingested, seek immediate medical assistance. Do not induce vomiting. | [12] |

| Firefighting | Use carbon dioxide, dry chemical powder, foam, or water spray. | [12] |

References

-

New Strategy for Effective Biosynthesis of Chiral Aryl Alcohols: Co-Cultivation Microbe with Natural Deep-Eutectic Solvent. ACS Sustainable Chemistry & Engineering. [Link]

-

Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815. ACS Publications. [Link]

-

MSDS - 2-Chloro-1-(3,4-difluorophenyl)ethanol. KM Pharma Solution Private Limited. [Link]

- Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol.

-

Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815. Organic Process Research & Development. [Link]

-

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol CAS 1006376-60-8. Home Sunshine Pharma. [Link]

- A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol.

-

Efficient whole-cell biosynthesis of (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol from 2-chloro-1-(3,4-difluoro- phenyl) ethanone in a sustainable reaction system. ResearchGate. [Link]

-

The Importance of Fluorinated Building Blocks in Drug Discovery. Pharmaffiliates. [Link]

-

2-Chloro-1-(3,4-difluorophenyl)ethanol CAS#: 51336-97-1. ChemWhat. [Link]

-

Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. ResearchGate. [Link]

-

Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. ACS Publications. [Link]

-

Development of an enzymatic process for the synthesis of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol, the key intermediate of ticagrelor. ResearchGate. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

-

Chemical Building Blocks: The Foundation of Pharmaceutical Innovation. NINGBO INNO PHARMCHEM. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. NIH National Center for Biotechnology Information. [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Organic Chemistry: An Indian Journal. [Link]

-

NMR spectra of 2-Chloroethanol. YouTube. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. American Pharmaceutical Review. [Link]

-

Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition. [Link]

-

Spectroscopy Problems. Organic Chemistry at CU Boulder. [Link]

-

Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. PubMed. [Link]

-

Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. NIH National Center for Biotechnology Information. [Link]

-

Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. YouTube. [Link]

-

Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. [Link]

-

HPLC methods for choloroquine determination in biological samples and pharmaceutical products. NIH National Center for Biotechnology Information. [Link]

-

Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. NIH National Center for Biotechnology Information. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol CAS 1006376-60-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | CymitQuimica [cymitquimica.com]

- 11. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol synthesis - chemicalbook [chemicalbook.com]

- 12. kmpharma.in [kmpharma.in]

- 13. chemwhat.com [chemwhat.com]

- 14. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8 [chemicalbook.com]

- 15. CN107641072B - Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol - Google Patents [patents.google.com]

- 16. 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone synthesis - chemicalbook [chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol - Google Patents [patents.google.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. static.cymitquimica.com [static.cymitquimica.com]

- 22. opcw.org [opcw.org]

The Strategic Importance of a Chiral Halohydrin in Modern Drug Synthesis

An In-Depth Technical Guide to (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol (CAS: 1006376-60-8)

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is more than a complex chemical name; it represents a critical chiral building block in the synthesis of advanced pharmaceuticals.[1] Its primary significance lies in its role as a key intermediate for Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[2][3][4] The specific stereochemistry—the (S) configuration at the hydroxyl-bearing carbon—is paramount, as it dictates the final stereoisomeric purity of the active pharmaceutical ingredient (API), which is essential for its therapeutic efficacy and safety.[1] This guide provides a detailed exploration of this molecule, from its fundamental properties to its synthesis and application, designed for the practicing researcher and drug development professional.

Physicochemical and Stereochemical Profile

Understanding the fundamental properties of a synthetic intermediate is the foundation of its effective use in process development and scale-up.

| Property | Value | Source(s) |

| CAS Number | 1006376-60-8 | [2][5] |

| Molecular Formula | C₈H₇ClF₂O | [3][5] |

| Molecular Weight | 192.59 g/mol | [3][5][6] |

| Appearance | Clear, almost colorless to yellow viscous liquid or solid | [6][7] |

| Purity | Typically ≥98% | [8][9] |

| Boiling Point | 256.3 ± 35.0 °C (Predicted) | [5] |

| Density | 1.372 ± 0.06 g/cm³ (Predicted) | [5] |

The molecule's structure, featuring a chiral center, a halogen, and a difluorinated phenyl ring, makes it a versatile synthon. The fluorine atoms enhance metabolic stability and binding interactions in the final API, while the chloro and hydroxyl groups provide reactive handles for subsequent synthetic transformations.

Strategic Approaches to Stereoselective Synthesis

The generation of the (S)-enantiomer with high enantiomeric excess (ee) is the central challenge in synthesizing this intermediate. Two primary strategies have proven effective: asymmetric chemical reduction and biocatalytic reduction.

Asymmetric Chemical Reduction: The Corey-Bakshi-Shibata (CBS) Method

This approach utilizes a chiral catalyst to directly convert the prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone, into the desired (S)-alcohol with high stereoselectivity. The CBS reduction is a well-established and powerful tool in asymmetric synthesis, relying on a chiral oxazaborolidine catalyst to control the facial selectivity of hydride delivery from a borane reagent.[10][11]

Causality of Stereoselection: The ketone's carbonyl oxygen coordinates to the Lewis acidic boron atom of the CBS catalyst. The steric bulk of the catalyst's diphenyl groups blocks one face of the ketone, forcing the borane-THF complex to deliver the hydride to the opposite face, resulting in the preferential formation of the (S)-enantiomer.

Caption: Workflow for CBS Asymmetric Reduction.

Experimental Protocol: CBS Reduction [10]

-

System: 1L four-necked flask under a nitrogen atmosphere.

-

Step 1 (Catalyst Preparation): To the dry flask, add (S)-methyl-CBS catalyst (1mol/L in toluene, ~0.01 mol eq.). Add borane-THF complex (BH₃·THF, 1mol/L in toluene, ~0.7 mol eq.) and stir for 1 hour at 10°C.

-

Step 2 (Substrate Addition): Slowly add a solution of 2-chloro-1-(3,4-difluorophenyl)ethanone (~1.0 mol eq.) in toluene dropwise over approximately 2 hours, maintaining the temperature at 10°C.

-

Step 3 (Reaction): Stir the reaction mixture for 1 hour at 10°C after the addition is complete. Monitor for completion via TLC or HPLC.

-

Step 4 (Quenching): While maintaining the temperature below 10°C, carefully add dilute sulfuric acid (e.g., 0.2 mol/L) dropwise to quench the reaction.

-

Step 5 (Workup): Allow the mixture to warm to 25°C and stir for 30 minutes. Separate the organic and aqueous layers.

-

Step 6 (Purification): Wash the organic layer sequentially with a saturated sodium bicarbonate solution and water. Dry the organic layer over anhydrous magnesium sulfate.

-

Step 7 (Isolation): Evaporate the solvent under reduced pressure to yield the product as a yellow oil. The expected yield is high (>98%) with an enantiomeric excess (ee) often exceeding 98%.[10]

Biocatalytic Synthesis: A Green Chemistry Approach

Enzymatic reduction offers a highly efficient and environmentally benign alternative to chemical methods.[4] This process uses a ketoreductase (KRED) enzyme, which stereoselectively reduces the ketone to the (S)-alcohol with near-perfect enantioselectivity (>99.9% ee) and conversion.[4]

Causality of Stereoselection: The KRED enzyme possesses a precisely shaped active site that binds the ketone substrate in a specific orientation. A cofactor, such as NADH or NADPH, then delivers a hydride to only one face of the carbonyl, dictated by the enzyme's chiral environment. This process is often coupled with a cofactor regeneration system (e.g., using glucose dehydrogenase) to make the process economically viable.[12]

Caption: General workflow for biocatalytic reduction.

Experimental Protocol: Biocatalytic Reduction (Conceptual) [4]

-

System: Bioreactor with pH and temperature control.

-

Step 1 (Medium Preparation): Prepare a buffered aqueous solution (e.g., phosphate buffer).

-

Step 2 (Enzyme & Substrate Loading): Add the ketoreductase (KRED), the ketone substrate (can be up to 500 g/L), and the components for the cofactor regeneration system (e.g., glucose dehydrogenase and glucose).

-

Step 3 (Reaction): Maintain the reaction at an optimal temperature and pH for the enzyme. Vigorously stir to ensure proper mixing. Monitor for completion by HPLC.

-

Step 4 (Workup): Upon completion (near 100% conversion), terminate the reaction.

-

Step 5 (Isolation): Extract the product directly from the aqueous medium using a suitable organic solvent (e.g., ethyl acetate).

-

Step 6 (Purification): Dry the organic extract and evaporate the solvent to yield the highly pure (S)-alcohol.[4] This method often requires minimal downstream purification due to the high selectivity of the enzyme.

Quality Control & Analytical Characterization

Verifying the identity, purity, and stereochemical integrity of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is critical. A combination of spectroscopic and chromatographic techniques is employed.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides structural confirmation. Key expected signals include multiplets in the aromatic region (7-8 ppm) for the difluorophenyl protons, a multiplet for the carbinol proton (-CHOH) around 3.4-4.5 ppm, and signals for the chloromethyl protons (-CH₂Cl). The hydroxyl proton (-OH) signal is often a broad singlet.[13][14]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong, broad absorption for the O-H stretch in the 3300-3400 cm⁻¹ region and a C-O stretch near 1000-1100 cm⁻¹.[13]

-

HPLC Analysis: Reversed-phase HPLC is used to determine the chemical purity of the compound.

-

Chiral HPLC Analysis: This is the definitive method for determining the enantiomeric excess (ee). The sample is run on a chiral stationary phase column, which separates the (S) and (R) enantiomers, allowing for their quantification. An ee of >99% is typically required for pharmaceutical applications.

Application in the Synthesis of Ticagrelor

The primary application of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is its role in constructing the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine side chain of Ticagrelor.[1][2][] The chiral halohydrin is converted into a key cyclopropyl intermediate, which is then coupled to the core of the drug molecule.

Caption: Role as a precursor in Ticagrelor synthesis.

This transformation leverages the stereochemistry established during the synthesis of the halohydrin to set the correct stereochemistry of the cyclopropane ring, which is crucial for the drug's binding to the P2Y12 receptor.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is essential. (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is classified as harmful and an irritant.[16]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation.[16]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[16] Use in a well-ventilated area or with suitable respiratory equipment.[17]

-

Handling: Avoid direct contact with the substance. Use spark-proof tools and ground equipment to prevent static discharge.[17][18]

-

Storage: Store in a cool, well-ventilated area in a tightly closed container.[16] Storing under an inert atmosphere, such as argon, is recommended to prevent degradation.[16]

-

First Aid:

-

Skin Contact: Wash immediately with plenty of soap and water. Remove contaminated clothing.[16]

-

Eye Contact: Bathe the eye with running water for at least 15 minutes and seek specialist medical examination.[16]

-

Ingestion: Wash out the mouth with water and consult a doctor. Do not induce vomiting.[16]

-

Inhalation: Remove the person to fresh air.[16]

-

Conclusion

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a high-value, enabling intermediate whose importance is directly tied to the therapeutic success of Ticagrelor. The ability to produce this molecule with high chemical purity and exceptional enantiomeric excess is a testament to the power of modern synthetic methods, particularly asymmetric catalysis and biocatalysis. For researchers in drug development and process chemistry, a thorough understanding of its synthesis, characterization, and handling is fundamental to its successful application in the creation of life-saving medicines.

References

-

Pharmaffiliates. (n.d.). (S)-2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol. Retrieved from [Link]

-

ChemBK. (2024, April 9). (S)-2-chloro-1-(3,4-difluorophenyl)ethanol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol: A Key Pharmaceutical Intermediate for Ticagrelor Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. Retrieved from [Link]

-

UL Solutions. (2017, February 17). SAFETY DATA SHEET. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Process For The Preparation Of Ticagrelor. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Retrieved from [Link]

-

ACS Publications. (2022, January 20). Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815. Retrieved from [Link]

-

Wanhe Pharma. (n.d.). (1S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. Retrieved from [Link]

-

SlidePlayer. (n.d.). ASYMMETRIC SYNTHESIS-II. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol CAS 1006376-60-8. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 1006376-60-8 [chembk.com]

- 6. (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | CymitQuimica [cymitquimica.com]

- 7. (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol CAS 1006376-60-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. 1006376-60-8 (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol AKSci 9132AH [aksci.com]

- 9. (1S)-2-Chloro-1-(3,4-difluorophenyl)ethanol - High-Quality API | Reliable Supply by Wanhe Pharma [wanhepharma.com]

- 10. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol synthesis - chemicalbook [chemicalbook.com]

- 11. dnrcollege.org [dnrcollege.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. images.thdstatic.com [images.thdstatic.com]

molecular weight of 2-Chloro-1-(3,4-difluorophenyl)ethanol

An In-Depth Technical Guide to 2-Chloro-1-(3,4-difluorophenyl)ethanol

A Core Reference for Researchers and Drug Development Professionals

Introduction

2-Chloro-1-(3,4-difluorophenyl)ethanol is a chiral alcohol that has garnered significant attention in the pharmaceutical industry. Its structural complexity and specific stereochemistry make it a crucial building block, or synthon, for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and applications, with a particular focus on its role in the development of the antiplatelet agent Ticagrelor.

Molecular Identity and Physicochemical Properties

Chemical Structure and Core Attributes

2-Chloro-1-(3,4-difluorophenyl)ethanol is a substituted ethanol molecule featuring a difluorinated phenyl ring and a chlorine atom. The presence of a chiral center at the carbon bearing the hydroxyl group gives rise to two enantiomers: (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol and (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol. The (S)-enantiomer is of particular industrial importance.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C8H7ClF2O | [][2][3] |

| Molecular Weight | 192.59 g/mol | [][2][3] |

| CAS Number | 1006376-60-8 ((S)-enantiomer) | [][2][3] |

| 51336-97-1 (racemic) | [4][5] | |

| Appearance | Clear, almost colorless to yellow viscous liquid or solid | [3][6] |

| Boiling Point | 256.3 °C at 760 mmHg | [6][7] |

| Density | ~1.37-1.4 g/cm³ | [6][7] |

| Flash Point | 108.8 °C | [7] |

| Storage Conditions | 2-8°C, dry, sealed, under Argon | [5][8] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the diastereotopic protons of the chloromethyl group. The aromatic region would display complex splitting patterns due to fluorine-proton coupling.

-

¹³C NMR: The carbon NMR would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the hydroxyl group would appear in the range of 60-70 ppm, while the carbons of the phenyl ring would be further downfield, with their chemical shifts influenced by the fluorine substituents.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[9] Strong C-F stretching bands would be observable in the fingerprint region, typically between 1000 and 1300 cm⁻¹. A C-Cl stretching absorption is expected in the range of 600-800 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 192.59, with a characteristic M+2 peak approximately one-third the intensity of the M+ peak, indicative of the presence of a chlorine atom.

The Critical Role in Pharmaceutical Synthesis

The primary application of 2-Chloro-1-(3,4-difluorophenyl)ethanol, specifically the (S)-enantiomer, is as a key chiral intermediate in the synthesis of Ticagrelor.[][2][10] Ticagrelor is a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[10][11] The precise stereochemistry of the chiral alcohol is crucial for the efficacy of the final drug molecule.

This compound is also utilized as a reference standard in analytical method development and validation for quality control during the production of Ticagrelor.[4][12]

Caption: Role as a key intermediate in Ticagrelor synthesis.

Synthesis Methodologies: A Focus on Asymmetric Reduction

The industrial production of enantiomerically pure (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol primarily relies on the asymmetric reduction of its prochiral ketone precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone.[10][13][14] Both biocatalytic and chemical methods have been developed to achieve high enantioselectivity.

Biocatalytic Synthesis via Ketoreductases (KREDs)

Enzymatic reduction using ketoreductases has emerged as a green and efficient method for producing the desired (S)-enantiomer.[10][11] These enzymes exhibit high stereoselectivity, leading to products with excellent enantiomeric excess (>99.9% ee).[10]

Experimental Protocol: Generalized Biocatalytic Reduction

-

Enzyme Screening: A library of ketoreductases (KREDs) is screened to identify an enzyme with high activity and selectivity for the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone.[10]

-

Reaction Setup: The selected KRED is added to a buffered aqueous solution. A co-factor regeneration system, often involving an alcohol dehydrogenase and a sacrificial alcohol like isopropanol, is included to recycle the NAD(P)H cofactor.

-

Substrate Addition: The ketone substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, is added to the reaction mixture. Substrate concentrations can be as high as 500 g/L.[10]

-

Reaction Conditions: The reaction is maintained at a controlled pH and temperature (e.g., 35°C) with agitation.[13]

-

Monitoring and Quenching: The reaction progress is monitored by techniques such as HPLC or GC. Once the starting material is consumed, the reaction is quenched.

-

Product Isolation: The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the crude product.[13]

-

Purification: If necessary, the product is purified by column chromatography.

Caption: Workflow for biocatalytic synthesis.

Chemical Asymmetric Hydrogen Transfer Reduction

Chemical methods involving metal catalysts and chiral ligands are also employed.[14] One such method uses a metal catalyst with formic acid and triethylamine as hydrogen donors to perform a catalytic hydrogen transfer reduction.[14]

Experimental Protocol: Chemical Asymmetric Reduction

-

Reaction Setup: The ketone precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone, a chiral metal catalyst, and a suitable solvent (e.g., toluene) are charged into a reaction vessel.[14]

-

Hydrogen Donor Addition: A premixed solution of a hydrogen donor, such as a formic acid/triethylamine mixture, is added to the reaction flask.[14]

-

Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 30°C) until completion, which is monitored by TLC or HPLC.[14]

-

Workup: The reaction is quenched with water. The organic phase is separated, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.[13]

-

Purification: The crude product is purified by silica gel column chromatography to yield the optically pure alcohol.[14]

Safety, Handling, and Storage

2-Chloro-1-(3,4-difluorophenyl)ethanol is classified as a hazardous substance and requires careful handling.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[8] It causes skin irritation and serious eye damage, and may cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4][8] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]

-

First Aid Measures:

-

Storage: Store in a cool, well-ventilated area in a tightly closed container, preferably under an inert atmosphere like argon.[8]

Conclusion

2-Chloro-1-(3,4-difluorophenyl)ethanol stands out as a high-value chemical intermediate due to its integral role in the synthesis of modern pharmaceuticals. The development of efficient and highly stereoselective synthesis routes, particularly through biocatalysis, has been a significant enabler for its industrial application. A thorough understanding of its properties, synthesis, and handling is paramount for researchers and professionals in the field of drug development and organic synthesis.

References

- BOC Sciences. (n.d.). CAS 1006376-60-8 (1S)-2-Chloro-1-(3,4-difluorophenyl)ethanol.

- ChemicalBook. (2023). (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8.

- CymitQuimica. (n.d.). (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol.

- Aquigen Bio Sciences. (n.d.). 2-Chloro-1-(3,4-difluorophenyl)ethanol | CAS No: 51336-97-1.

- Home Sunshine Pharma. (n.d.). (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol CAS 1006376-60-8.

-

Li, C., et al. (2022). Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815. Organic Process Research & Development, 26(2), 349-357. [Link]

-

Ni, Y., et al. (2018). Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. Organic Process Research & Development, 22(9), 1149-1154. [Link]

- Chemsrc. (n.d.). (1S)-2-Chloro-1-(3,4-difluorophenyl)ethanol.

- Apollo Scientific Ltd. (n.d.). SAFETY DATA SHEET (S)-2-CHLORO-1-(3,4-DIFLUOROPHENYL)ETHANOL.

- MySkinRecipes. (n.d.). 2-Chloro-1-(3,4-difluorophenyl)ethanol.

- Google Patents. (n.d.). Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol.

- ChemicalBook. (n.d.). (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol synthesis.

- Thermo Fisher Scientific. (2014). Safety Data Sheet.

- Thermo Fisher Scientific. (2017). Safety Data Sheet.

- Creative Biogene. (n.d.). (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol (MAPI-19).

- ResearchGate. (n.d.). Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol.

- ChemWhat. (n.d.). 2-Chloro-1-(3,4-difluorophenyl)ethanol CAS#: 51336-97-1.

-

ACS Publications. (2022). Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815. Organic Process Research & Development. [Link]

- Cayman Chemical. (2025). Safety Data Sheet.

- ChemicalBook. (n.d.). 2-chloro-1-(3,4-difluorophenyl)ethanol.

- Sigma-Aldrich. (2012). 2-Chloroethanol - Safety Data Sheet.

- Fluorochem. (n.d.). (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol.

- PubChem. (n.d.). 2-Chloro-1-(3,4-difluorophenyl)ethanone.

- Cheméo. (n.d.). Chemical Properties of 2-Chloroethanol (CAS 107-07-3).

- SpectraBase. (n.d.). 2-Chloro-ethanol phosphate - Optional[Near IR] - Spectrum.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol.

- SpectraBase. (n.d.). 2-Chloro-ethanol phosphate - Optional[Vapor Phase IR] - Spectrum.

Sources

- 2. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8 [chemicalbook.com]

- 3. (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | CymitQuimica [cymitquimica.com]

- 4. 2-Chloro-1-(3,4-difluorophenyl)ethanol | CAS No: 51336-97-1 [aquigenbio.com]

- 5. 2-Chloro-1-(3,4-difluorophenyl)ethanol [myskinrecipes.com]

- 6. (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol CAS 1006376-60-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. (1S)-2-Chloro-1-(3,4-difluorophenyl)ethanol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. chemwhat.com [chemwhat.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. CN107641072B - Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-1-(3,4-difluorophenyl)ethanol

This guide provides an in-depth analysis of the safe handling, storage, and emergency procedures for 2-Chloro-1-(3,4-difluorophenyl)ethanol (CAS No: 51336-97-1), a crucial reference standard in pharmaceutical development.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to offer a comprehensive framework rooted in scientific principles and practical laboratory experience. The causality behind each recommendation is explained to foster a culture of safety and ensure self-validating laboratory protocols.

Section 1: Hazard Identification and Risk Assessment

2-Chloro-1-(3,4-difluorophenyl)ethanol is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Furthermore, it is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[2] The primary risks associated with this compound stem from its acute toxicity and corrosive properties.

Hazard Classification (CLP): [2]

-

Acute Toxicity, Category 4 (Oral, Dermal, Inhalation)

-

Skin Irritation, Category 2

-

Serious Eye Damage, Category 1

-

Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory tract irritation)

Hazard Pictograms: [2]

| Pictogram | Hazard |

| GHS05: Corrosion | Causes serious eye damage |

| GHS07: Exclamation Mark | Harmful if swallowed, in contact with skin, or if inhaled; Causes skin irritation; May cause respiratory irritation |

Understanding the specific nature of these hazards is paramount. The difluorophenyl group and the chloroethanol moiety both contribute to the compound's reactivity and toxicity. The potential for the release of toxic fumes, including hydrogen chloride (HCl) and hydrogen fluoride (HF) in the event of combustion, necessitates stringent fire safety protocols.[2]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the hazard at its source. For 2-Chloro-1-(3,4-difluorophenyl)ethanol, the following are mandatory:

-

Certified Chemical Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or mists.[2][3] The fume hood should have a continuous and verifiable airflow.

-

Ventilation: Ensure sufficient ventilation in the laboratory area where the compound is stored and handled.[2] This dilutes any fugitive emissions and provides a safer working environment.

-

Emergency Eyewash and Safety Shower: An approved and regularly tested emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[2][3]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be based on a thorough risk assessment. The following PPE is required when handling 2-Chloro-1-(3,4-difluorophenyl)ethanol:

| PPE Category | Specification | Rationale |

| Eye Protection | Tightly fitting safety goggles and a face shield.[2][3][4] | Protects against splashes that can cause serious and potentially permanent eye damage.[2] |

| Hand Protection | Protective gloves (e.g., fluorinated rubber).[3] | Prevents skin contact, which can cause irritation and systemic toxicity.[2] |

| Body Protection | Flame/fire-resistant lab coat and long-sleeved clothing.[3][4] | Protects the skin from accidental splashes and contamination. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[4] In case of emergency, a self-contained breathing apparatus must be available.[2] | Protects against the inhalation of harmful vapors or mists. |

Section 3: Standard Operating Procedures (SOPs) for Handling and Storage

Adherence to well-defined SOPs is critical for ensuring consistent and safe laboratory practices.

Safe Handling Protocol

This step-by-step protocol outlines the essential procedures for safely handling 2-Chloro-1-(3,4-difluorophenyl)ethanol.

Caption: Workflow for Safe Handling of 2-Chloro-1-(3,4-difluorophenyl)ethanol.

Detailed Steps:

-

Preparation:

-

Thoroughly review the Safety Data Sheet (SDS) before commencing any work.[1]

-

Don all required personal protective equipment as outlined in Section 2.2.

-

Verify that the chemical fume hood is functioning correctly.

-

-

Handling:

-

Avoid direct contact with the substance at all times.[2]

-

When transferring the compound, use appropriate tools (e.g., spatula, powder funnel) to minimize the generation of dust or aerosols.

-

If weighing the compound, do so within the fume hood.

-

When using in a reaction, ensure the apparatus is properly set up and secure.

-

-

Cleanup and Storage:

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidental exposure.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][3][5]

-

Container: Keep the container tightly closed and in its original packaging.[2]

-

Inert Atmosphere: For long-term stability, storing under an inert atmosphere, such as argon, is recommended.[2]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[3][5]

Section 4: Emergency Procedures

In the event of an emergency, a swift and informed response is critical to minimizing harm.

Exposure Response

Caption: Emergency Response Flowchart for Exposure Incidents.

Detailed First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[2] Transfer to a hospital for specialist examination.[2]

-

Inhalation: Remove the individual from the source of exposure to fresh air.[2][4] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[3] Seek immediate medical attention.[4]

-

Ingestion: Wash out the mouth with water.[2] Do not induce vomiting.[2][4] If the person is conscious, give half a liter of water to drink.[2] Call a physician or Poison Control Center immediately.[4]

Spill and Leak Response

-

Evacuate and Secure: Evacuate non-essential personnel from the area and restrict access.[3] Eliminate all sources of ignition.[3]

-

Assess and Protect: Review the SDS and wear appropriate PPE, including respiratory protection if necessary.[3]

-

Contain and Clean: Contain the spillage using bunding or an inert absorbent material like dry earth or sand.[2]

-

Collect and Dispose: Transfer the absorbed material to a closable, labeled container for disposal as hazardous waste.[2][3]

Fire-Fighting Measures

-

Extinguishing Media: Use carbon dioxide, dry chemical powder, or foam.[2] A water spray can be used to cool containers.[2]

-

Special Hazards: Combustion can produce toxic fumes of carbon monoxide, carbon dioxide, hydrogen chloride (HCl), and hydrogen fluoride (HF).[2]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.[2]

Section 5: Disposal Considerations

All waste generated from the use of 2-Chloro-1-(3,4-difluorophenyl)ethanol must be treated as hazardous waste.

-

Waste Containers: Use designated, labeled, and tightly closed containers for waste collection.[3]

-

Regulations: Dispose of the waste in accordance with all local, regional, and national regulations.[6] Consult with your institution's environmental health and safety department for specific guidance.

Section 6: Conclusion

The safe handling of 2-Chloro-1-(3,4-difluorophenyl)ethanol is predicated on a thorough understanding of its hazards, the consistent application of engineering controls and personal protective equipment, and strict adherence to established protocols. By internalizing the principles and procedures outlined in this guide, researchers and scientists can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.

References

- 2-chloro-1-(3,4-difluorophenyl)ethanol - SAFETY DATA SHEET. (n.d.).

- SAFETY DATA SHEET. (2014, April 29).

- Western Carolina University Standard Operating Procedure for the use of 2-Chloroethanol. (n.d.).

- 2-Chloro-1-(3,4-difluorophenyl)ethanol | CAS No: 51336-97-1. (n.d.). Aquigen Bio Sciences.

- 2-Chloro-1-(2,3,4-trifluorophenyl)ethanol. (n.d.). AK Scientific, Inc.

- SAFETY DATA SHEET. (2024, March 31). Fisher Scientific.

- SAFETY DATA SHEET. (2024, March 30). Fisher Scientific.

- Handling and storage of 2-chloroethanol. (2021, June 2). Wuxi Ginkgo Plastic Industry Co.,Ltd.

Sources

Navigating the Stability Landscape of 2-Chloro-1-(3,4-difluorophenyl)ethanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Chloro-1-(3,4-difluorophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Ensuring its chemical stability is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This in-depth technical guide provides a comprehensive framework for understanding and evaluating the stability of 2-Chloro-1-(3,4-difluorophenyl)ethanol. We delve into the core principles of stability testing, propose potential degradation pathways based on the molecule's structural attributes, and offer detailed protocols for establishing optimal storage conditions and retest periods in line with international regulatory standards.

Introduction: The Criticality of Stability in Pharmaceutical Intermediates

The journey from a chemical intermediate to a finished drug product is a meticulous process governed by stringent quality controls. The stability of an intermediate like 2-Chloro-1-(3,4-difluorophenyl)ethanol is a critical quality attribute (CQA) that can significantly impact the purity and yield of the final API. Degradation of this intermediate can lead to the formation of impurities that may be difficult to remove in downstream processes, potentially compromising the safety and efficacy of the drug.

This guide is designed to equip researchers and drug development professionals with the necessary knowledge and practical methodologies to thoroughly assess the stability of 2-Chloro-1-(3,4-difluorophenyl)ethanol. By understanding its intrinsic stability and degradation profile, scientists can define appropriate storage and handling conditions, ensuring the integrity of the material throughout its lifecycle.

Physicochemical Properties and Initial Stability Assessment

A foundational understanding of the physicochemical properties of 2-Chloro-1-(3,4-difluorophenyl)ethanol is essential for designing robust stability studies.

| Property | Value/Information | Source |

| CAS Number | 1006376-60-8 | [1] |

| Molecular Formula | C₈H₇ClF₂O | [1] |

| Molecular Weight | 192.59 g/mol | [1] |

| Appearance | Liquid | [1] |

| Initial Stability | Stable under recommended transport or storage conditions.[1] | [1] |

| Incompatibilities | Strong oxidizing agents, Strong acids.[1] | [1] |

Initial safety data sheets (SDS) indicate that the compound is stable under normal conditions but is sensitive to heat and incompatible with strong oxidizing agents and acids.[1] It is recommended to store the material in a cool, well-ventilated area in a tightly closed container, ideally under an inert atmosphere like Argon.[1]

Potential Degradation Pathways: A Mechanistic Perspective

Based on the chemical structure of 2-Chloro-1-(3,4-difluorophenyl)ethanol, several degradation pathways can be postulated under various stress conditions. A proactive investigation into these pathways is a cornerstone of a comprehensive stability program.

Oxidation

The secondary alcohol functional group is susceptible to oxidation, which could lead to the formation of the corresponding ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone. This is a primary concern, especially in the presence of oxidizing agents or atmospheric oxygen over extended periods.

Elimination/Substitution of the Chlorine Atom

The chloro group, being a good leaving group, can be susceptible to elimination or substitution reactions, particularly under basic or nucleophilic conditions. This could result in the formation of styrene oxide derivatives or other substituted products.

Degradation of the Aromatic Ring

While the difluorophenyl ring is generally stable, harsh conditions such as high heat, strong UV radiation, or aggressive oxidizing agents could potentially lead to its degradation, although this is considered a less likely pathway under typical storage conditions.

Acid-Catalyzed Reactions

In the presence of strong acids, the alcohol group can be protonated, forming a good leaving group (water). This can facilitate subsequent reactions such as dehydration or rearrangement.

Caption: Potential degradation pathways for 2-Chloro-1-(3,4-difluorophenyl)ethanol.

Designing a Robust Stability Study: A Step-by-Step Approach

A comprehensive stability study should be designed to evaluate the impact of temperature, humidity, and light on the intermediate. The International Council for Harmonisation (ICH) Q1A(R2) guideline provides a framework for stability testing of new drug substances.[2][3]

Long-Term and Accelerated Stability Studies

Long-term stability studies are conducted under the intended storage conditions to establish the retest period.[4] Accelerated stability studies, conducted under more stressful conditions, are used to predict the long-term stability profile and to quickly identify potential degradation products.[5]

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

*RH = Relative Humidity. Intermediate testing is performed if a significant change occurs during the accelerated study.[2]

Forced Degradation (Stress) Studies

Forced degradation studies are essential for elucidating potential degradation pathways and for developing and validating a stability-indicating analytical method.[6] These studies involve exposing the compound to conditions more severe than those used in accelerated stability testing.

Caption: Workflow for conducting forced degradation studies.

Experimental Protocols for Forced Degradation:

-

Acidic Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60°C).

-

Basic Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M to 1 M NaOH at room temperature and elevated temperatures.

-

Oxidative Degradation: Treat a solution of the compound with a suitable oxidizing agent, such as 3-30% hydrogen peroxide, at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C, 80°C) and the compound in solution to elevated temperatures.

-

Photolytic Degradation: Expose the solid compound and its solution to a combination of UV and visible light, as specified in ICH Q1B guidelines.[1]

Development and Validation of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate, detect, and quantify the intact compound from its potential degradation products.[7]

Key Steps in Method Development and Validation:

-

Method Development:

-

Column Selection: A C18 column is often a good starting point for reversed-phase chromatography.

-

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound and its impurities.

-

Detector Selection: A UV detector is commonly used, with the detection wavelength set to the lambda max of the compound.

-

-

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity of the method is demonstrated by its ability to resolve the parent peak from all degradation product peaks generated during forced degradation studies.

Example HPLC Method Parameters (to be optimized):

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |